molecular formula C8H15NO4 B14872947 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate

1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B14872947
M. Wt: 189.21 g/mol
InChI Key: CNXMBQRWHHFVSJ-UHFFFAOYSA-N
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Description

1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves the esterification of an appropriate carboxylic acid with an alcohol, followed by the introduction of the methoxy(methyl)amino group. Common reagents used in this process include acetic anhydride, methanol, and methylamine. The reaction is often carried out under acidic or basic conditions to facilitate the esterification and amination steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Amberlyst-15 can be used to streamline the process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups, using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with various molecular targets. The methoxy(methyl)amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active amine component, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

  • 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl butyrate
  • 1-(Methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl formate

Uniqueness: Compared to similar compounds, it may offer different binding affinities and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

[1-[methoxy(methyl)amino]-2-methyl-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C8H15NO4/c1-6(10)13-8(2,3)7(11)9(4)12-5/h1-5H3

InChI Key

CNXMBQRWHHFVSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N(C)OC

Origin of Product

United States

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